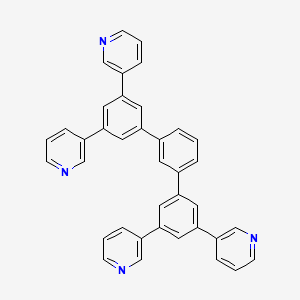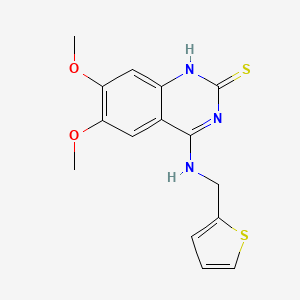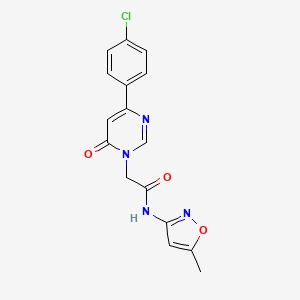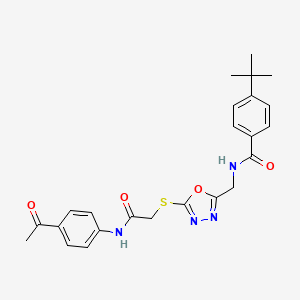
B3PyPB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of B3PyPB is complex, with a molecular weight of 538.64 g/mol . It consists of a terphenyl core with four pyridyl groups . The exact structure analysis is not provided in the available sources.Physical And Chemical Properties Analysis
B3PyPB is a powder with a melting point of 264-269 °C . It has a deep HOMO energy level (6.60 eV), which contributes to its use as a hole-blocking layer . More detailed physical and chemical properties are not provided in the available sources.Scientific Research Applications
Electron Transport Materials for OLEDs
B3PyPB is used as an intermediate in the synthesis of a series of fluorinated phenylpyridine-based electron-transport materials (ETMs) for OLEDs . These materials have a wide energy gap (~ 4.05 eV), which makes them suitable for high-efficiency phosphorescent OLEDs .
Blue Phosphorescent OLEDs
Specifically, B3PyPB-based ETMs are used in the production of blue phosphorescent OLEDs . These OLEDs are particularly important for display and lighting technologies due to their high efficiency and color purity.
Organic Synthesis Intermediate
B3PyPB serves as an important intermediate in organic synthesis . It can be used in the preparation of various organic compounds, contributing to the advancement of organic chemistry.
Fluorescent Dyes
B3PyPB can potentially be used in the synthesis of fluorescent dyes . These dyes have applications in various fields, including biological imaging, sensors, and optoelectronic devices.
Optoelectronic Devices
Due to its good optoelectronic properties, B3PyPB can be used in the fabrication of various optoelectronic devices . These may include solar cells, photodetectors, and lasers.
Polymer Materials
B3PyPB could be used in the development of polymer materials . These materials could have enhanced properties, such as improved strength, flexibility, or conductivity, making them suitable for various applications.
Safety and Hazards
According to the safety data sheet, B3PyPB is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . It does not contain components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .
properties
IUPAC Name |
3-[3-[3-(3,5-dipyridin-3-ylphenyl)phenyl]-5-pyridin-3-ylphenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26N4/c1-6-27(33-17-35(29-8-2-12-39-23-29)21-36(18-33)30-9-3-13-40-24-30)16-28(7-1)34-19-37(31-10-4-14-41-25-31)22-38(20-34)32-11-5-15-42-26-32/h1-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXKTQVEKDHQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4)C5=CC(=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene | |
Q & A
Q1: What makes B3PyPB a good electron transporter in OLEDs?
A1: B3PyPB exhibits several properties that make it a desirable electron transporter in OLED devices:
- High Electron Mobility: B3PyPB demonstrates a high electron mobility, reaching up to 10⁻³ cm² V⁻¹ s⁻¹ in certain configurations. This allows for efficient electron transport within the OLED device, contributing to lower operating voltages and improved efficiency. []
- High Triplet Energy Level: B3PyPB possesses a high triplet energy level, which helps to confine charge recombination to the emissive layer and minimizes triplet quenching, leading to enhanced device efficiency. []
- Favorable Molecular Orientation: The introduction of fluorine atoms into the B3PyPB structure can lead to favorable molecular orientations, further enhancing its electron transport properties. This is due to the combined influence of CH⋯N hydrogen bonds, interactions involving aromatic fluorine atoms, and π–π stacking. []
- Compatibility with Blue Phosphorescent Emitters: B3PyPB has been successfully employed in OLEDs utilizing blue phosphorescent emitters, achieving high efficiencies. [, ]
Q2: How does the structure of B3PyPB contribute to its performance in OLEDs?
A2: B3PyPB's molecular structure significantly influences its effectiveness as an electron transporter:
- Pyridine Rings: The presence of four pyridine rings within the B3PyPB molecule contributes to its high electron affinity and electron-transporting capabilities. []
- Fluorination Effects: Strategic fluorination of the phenylpyridine units in B3PyPB derivatives can further enhance electron mobility and molecular orientation, leading to improved device performance. []
Q3: Are there any studies on the performance of B3PyPB in multi-photon emission (MPE) OLEDs?
A3: Yes, B3PyPB has been investigated for its application in high-efficiency MPE blue phosphorescent OLEDs. Researchers achieved impressive results, with external quantum efficiencies exceeding 40% at 100 cd m–2. [] These devices utilized B3PyPB alongside other pyridine-containing electron transporters and a blue phosphorescent emitter, demonstrating its potential for achieving high-performance MPE OLEDs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2671135.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2671136.png)
![tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate](/img/structure/B2671137.png)
![N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide](/img/structure/B2671138.png)

![2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2671143.png)
![ethyl 1-(2-fluorophenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2671144.png)


![(3aR,4R,5aS,6S,9aR,9bS)-4,6-dihydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B2671147.png)


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2671153.png)